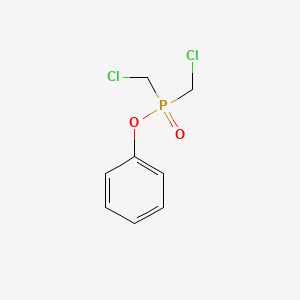
Phenyl bis(chloromethyl) phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl bis(chloromethyl) phosphinate is an organophosphorus compound that contains a phenyl group, two chloromethyl groups, and a phosphinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl bis(chloromethyl) phosphinate can be synthesized through various methods. One common method involves the reaction of phenylphosphinic acid with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions and involves the formation of chloromethyl groups on the phosphorus atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl bis(chloromethyl) phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the chloromethyl groups under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinates with various functional groups.
Applications De Recherche Scientifique
Phenyl bis(chloromethyl) phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenyl bis(chloromethyl) phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, and can participate in catalytic processes. Its chloromethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and functional groups.
Comparaison Avec Des Composés Similaires
Phenyl bis(chloromethyl) phosphinate can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the chloromethyl groups and has different reactivity.
Bis(chloromethyl) phosphinic acid: Contains two chloromethyl groups but lacks the phenyl group.
Phenylphosphonates: Contain a phosphonate group instead of a phosphinate group, leading to different chemical properties and reactivity.
Propriétés
Numéro CAS |
14212-98-7 |
|---|---|
Formule moléculaire |
C8H9Cl2O2P |
Poids moléculaire |
239.03 g/mol |
Nom IUPAC |
bis(chloromethyl)phosphoryloxybenzene |
InChI |
InChI=1S/C8H9Cl2O2P/c9-6-13(11,7-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
MVERVJKKTZEHEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



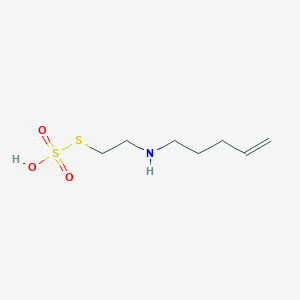

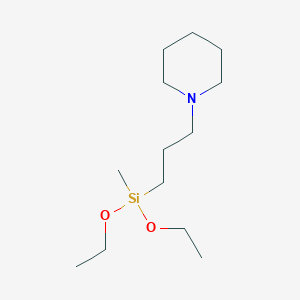
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
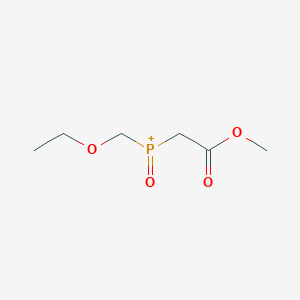
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
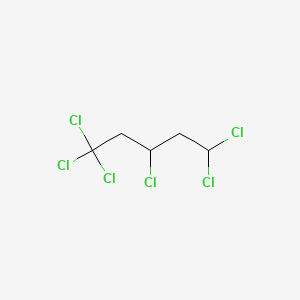
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
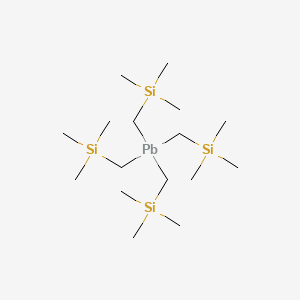
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)


